molecular formula C24H17N3O2 B14328724 2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione CAS No. 105140-33-8

2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione

Cat. No.: B14328724
CAS No.: 105140-33-8
M. Wt: 379.4 g/mol
InChI Key: PPXQGCUZIRZWEK-UHFFFAOYSA-N
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Description

2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyridazine ring, and it is substituted with three phenyl groups at positions 2, 5, and 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione is unique due to its specific substitution pattern and the combination of triazole and pyridazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

CAS No.

105140-33-8

Molecular Formula

C24H17N3O2

Molecular Weight

379.4 g/mol

IUPAC Name

2,5,8-triphenyl-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione

InChI

InChI=1S/C24H17N3O2/c28-23-25(20-14-8-3-9-15-20)24(29)27-22(19-12-6-2-7-13-19)17-16-21(26(23)27)18-10-4-1-5-11-18/h1-17H

InChI Key

PPXQGCUZIRZWEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N3N2C(=O)N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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